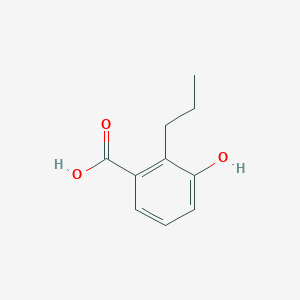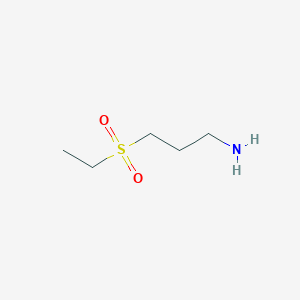
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that combines the indole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine typically involves the condensation of indole derivatives with oxadiazole precursors. One common method involves the reaction of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole or oxadiazole rings.
Applications De Recherche Scientifique
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson’s disease.
Biological Research: It has shown promise in antimicrobial and antiviral studies, indicating potential use in developing new therapeutic agents.
Material Science: The unique structural properties of the compound make it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound shares a similar core structure but includes additional substituents that may alter its biological activity.
Indole-1,2,4-oxadiazole derivatives: These compounds have been studied for their α-glucosidase inhibitory activity, highlighting their potential in treating type 2 diabetes.
Uniqueness
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine stands out due to its specific combination of the indole and oxadiazole rings, which confer unique electronic and steric properties. These properties enhance its binding affinity to various biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C10H8N4O |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-13-9(15-14-10)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H2,11,14) |
Clé InChI |
MJOYXDCQQFUMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1C3=NC(=NO3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(2-Methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8689160.png)
![Phenol;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B8689166.png)



![4-Chloro-7-fluoropyrido[2,3-d]pyrimidine](/img/structure/B8689202.png)




![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)


